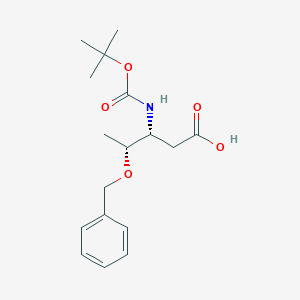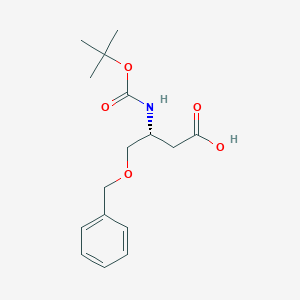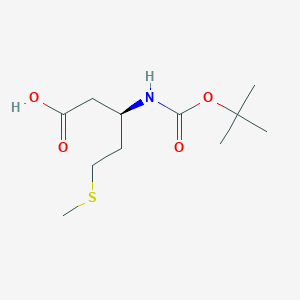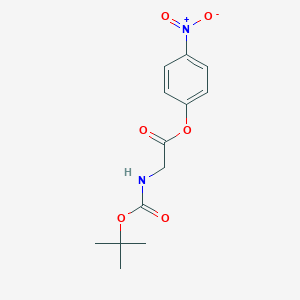
Boc-Gly-ONp
概要
説明
Boc-Gly-ONp, also known as Boc-glycine 4-nitrophenyl ester, is a chemical compound with the molecular formula C13H16N2O6 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with 2,6-di-tert-butyl-4-methyl-phenol in pyridine and benzene . The yield of the reaction is approximately 64% .
Molecular Structure Analysis
The molecular weight of this compound is 296.28 . Its molecular structure consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .
Chemical Reactions Analysis
This compound has been used in the investigation of the spontaneous hydrolysis of this compound (N-tert-butoxycarbonyl acetate) and o-NPA (o-nitrophenyl acetate) in borax buffer (pH=8.7, temperature 25.0°C) .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 457.0±30.0 °C at 760 mmHg . The flash point is 230.2±24.6 °C .
科学的研究の応用
ペプチド合成
Boc-Gly-ONpは、ペプチド合成においてビルディングブロックとして一般的に使用されます。Boc(tert-ブチロキシカルボニル)基は、合成プロセス中のアミノ酸の保護基として機能します。 酸性条件下での安定性と、穏やかな酸性条件下での容易な除去により、疎水性ペプチドやエステルおよびチオエステル部分を含むペプチドの合成に特に有利です .
有機溶媒フリー合成
研究者は、環境に優しい溶媒である水を使用する有機溶媒フリー合成法を開発することにより、ペプチド合成の環境的にバランスのとれた方法を探求しています。 Boc-保護アミノ酸(this compoundなど)は、有機溶媒に高度に溶解しますが、環境への影響を軽減するために、水ベースの合成でそれらを使用するための新しい方法が検討されています .
抗がん研究
this compound誘導体は、その潜在的な抗がん活性を目的として合成され、研究されています。 たとえば、Boc-Gly-Proジペプチド誘導体は、構造的に特徴付けられ、その選択的アシル化特性について調査されています。これは、抗がん剤の開発に役立つ可能性があります .
結晶学と自己組織化
this compound誘導体の自己組織化特性が研究され、独自の結晶学的シグネチャが得られています。 この研究は、新しい材料や薬剤の設計に不可欠な、分子間相互作用と自己組織化メカニズムの理解に貢献することができます .
作用機序
The Boc group in Boc-Gly-ONp is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Safety and Hazards
When handling Boc-Gly-ONp, avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
将来の方向性
As Boc-Gly-ONp is used for research and development , its future directions are likely to be determined by the needs and interests of the scientific community. It’s important to note that the information available is up to date until 2023, and for the most recent developments, it’s recommended to refer to the latest scientific literature.
特性
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQFFHXBLDWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190045 | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3655-05-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3655-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-Gly-ONp | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Boc-Gly-ONp a suitable model compound for studying linear reaction systems?
A: this compound's spontaneous hydrolysis in a buffered solution follows predictable, linear reaction kinetics. This characteristic allows researchers to apply and validate new spectroscopic analysis methods, as the expected reaction pathway is well-defined. Specifically, the research used the hydrolysis of this compound in borax buffer (pH = 8.7) to demonstrate the efficacy of their proposed methods. [, ]
Q2: How is this compound employed in the "absorbance triangle" method?
A: The "absorbance triangle" method leverages absorbance measurements at two distinct wavelengths to analyze linear reactions with two linearly independent steps. Researchers utilized this compound hydrolysis as a model system to demonstrate this method. By tracking the changes in absorbance over time and applying the principle of parallel projection on the absorbance triangle, it was possible to extract kinetic information about the reaction. []
Q3: What advantages does using this compound offer in evaluating the concept of parallel projection for spectroscopic kinetic analysis?
A: The well-characterized hydrolysis of this compound served as a practical example to illustrate the concept of parallel projection in simplifying spectroscopic data analysis. [] The researchers were able to validate their methodology by accurately determining the eigenvalues of the reaction system, confirming its consistency with established kinetic principles. This approach can be further applied to other linear reaction systems, highlighting the broader utility of this compound in advancing kinetic analysis techniques.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



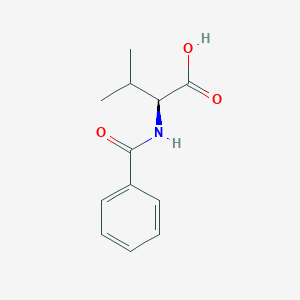
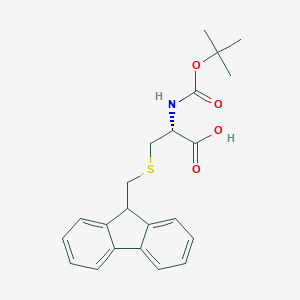
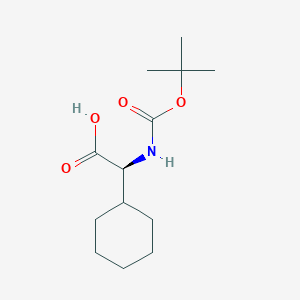
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)

